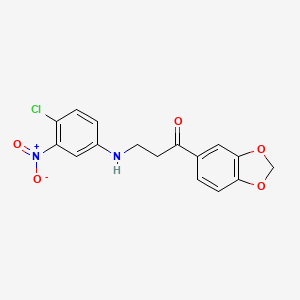
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, including the formation of intermediates such as benzodioxoles and nitroarenes, which are then further modified through various chemical reactions. For example, methods have been developed for synthesizing derivatives of 1,2,4-triazole, which share some structural similarities with the target compound, indicating the potential complexity and the steps involved in the synthesis of such compounds (Rud et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like IR, NMR, MS, and x-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and how functional groups are oriented, which is crucial for understanding the compound's reactivity and interactions with other molecules (Ji et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cycloadditions, where carbonyl ylides react with other compounds to form various products. These reactions demonstrate the reactivity of the functional groups present in these molecules and how they can be manipulated to synthesize new compounds with potentially valuable properties (Ibata et al., 1987).
Physical Properties Analysis
The physical properties of compounds like 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on similar compounds provide insights into how structural features affect these properties, which is essential for determining their suitability for various applications (Aydın et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and the ability to undergo specific reactions, are crucial for understanding how such compounds can be utilized in synthesis and other applications. Research on similar compounds, focusing on their interactions and reactions, provides valuable information on the chemical behavior of these molecules (Bolchi et al., 2014).
Applications De Recherche Scientifique
Carbonyl Ylide Behavior
The study by Ibata, Toyoda, and Liu (1987) explored the behavior of carbonyl ylide, generated from 3-chloro-3-(p-nitrophenyl)diazirine and acetone, and its reactions. This research found that the ylide could undergo 1,3-dipolar cycloaddition with benzaldehydes, forming derivatives or cyclizing intramolecularly to give specific compounds as final products. This indicates potential in synthetic organic chemistry for generating complex structures from simpler precursors Ibata, Toyoda, & Liu, 1987.
Fluorescent Derivatisation of Amino Acids
Frade et al. (2007) investigated the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to assess its use as a fluorescent derivatising agent. The resulting derivatives displayed strong fluorescence, making this approach potentially valuable for biological assays where fluorescence tagging is required for visualization and measurement Frade et al., 2007.
Asymmetric Synthesis Using Microbial Reductase
Choi et al. (2010) conducted research on the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This study revealed the high enantioselectivity of the yeast reductase YOL151W, which exclusively generated the (S)-alcohol, highlighting the potential of microbial reductases in producing chiral intermediates for pharmaceuticals Choi et al., 2010.
Analysis of Organic Impurity Profiles
Heather et al. (2017) examined the synthesis of methylone from catechol and analyzed the organic impurity profile of the synthesized substance. Although this paper's primary context relates to drug testing and analysis, the methodology for identifying organic impurities can be applicable in broader chemical synthesis and purity analysis Heather et al., 2017.
Solubility and Thermodynamics of Nitroaniline Derivatives
Xu and Wang (2019) studied the solubility and thermodynamic properties of 2-chloro-5-nitroaniline, a compound structurally similar to the chemical . Their research provided insights into the solubility behavior in various solvents and the correlation with thermodynamic models, which is crucial for understanding the physical properties and behavior of similar nitroaniline derivatives Xu & Wang, 2019.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-12-3-2-11(8-13(12)19(21)22)18-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,18H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECWKZSJJOIKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

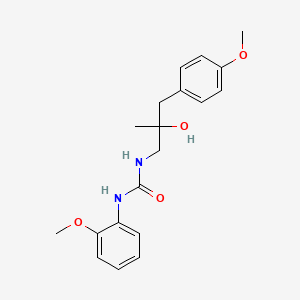

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
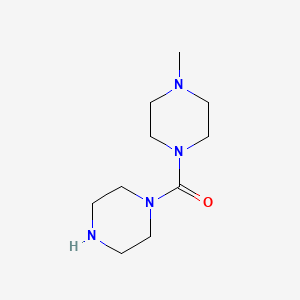
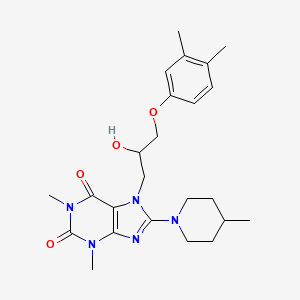

![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)
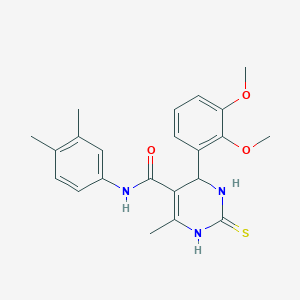
![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)
![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)
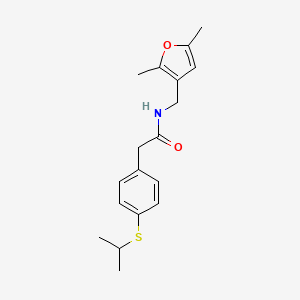
![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)